N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c23-18(21-12-20(25)8-7-13-3-1-2-4-15(13)20)19(24)22-14-5-6-16-17(11-14)27-10-9-26-16/h1-6,11,25H,7-10,12H2,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CESVBARWRUDEPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CNC(=O)C(=O)NC3=CC4=C(C=C3)OCCO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]ethanediamide typically involves multiple steps:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Indene Derivative: This step might involve the reduction of indanone derivatives using reducing agents like sodium borohydride.
Coupling Reaction: The final step involves coupling the benzodioxin and indene derivatives using reagents like ethylenediamine under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the hydroxyl group, forming ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes.
Drug Development: Exploration of its pharmacological properties for therapeutic applications.
Medicine
Anticancer Research: Investigation of its potential as an anticancer agent.
Antimicrobial Research: Study of its effectiveness against various microbial strains.
Industry
Polymer Synthesis: Use in the synthesis of polymers with specific characteristics.
Chemical Sensors: Development of sensors for detecting specific substances.
Mechanism of Action
The mechanism of action of N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]ethanediamide would depend on its specific application. For example:
Enzyme Inhibition: The compound might bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.
Drug Action: It could interact with specific molecular targets, such as receptors or ion channels, modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related analogs, focusing on molecular features, synthesis routes, and functional properties.
Table 1: Structural and Functional Comparison
<sup>†</sup> Molecular formula inferred from structural analogs (e.g., C₁₈H₂₀N₂O₅S in ).
Key Findings from Comparative Analysis
Benzodioxin vs. Benzodithiazin Cores :
- The benzodioxin moiety (evident in the target compound and ) provides electron-rich aromaticity, enhancing interactions with biological targets. In contrast, benzodithiazin derivatives (e.g., ) incorporate sulfur atoms, which may confer redox activity or antimicrobial properties.
Amide Functionality :
- Ethanediamide groups (as in the target compound and ) enable hydrogen bonding and metal coordination, critical for substrate binding in enzymatic inhibition. Simple benzamides (e.g., ) lack the dual amide linkage but are effective in directing C–H functionalization via metal coordination.
Substituent Effects :
- Hydroxy-indenyl (target compound) and thiophene () substituents influence solubility and steric hindrance. For example, the thiophene group in may improve lipophilicity, whereas the hydroxy group in the target compound could enhance aqueous solubility.
Synthetic Routes :
- The target compound’s synthesis likely involves coupling a benzodioxin-6-amine with a hydroxy-indenylmethyl carboxylic acid derivative, analogous to methods in (amide bond formation via acyl chloride intermediates).
Biological Activity
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and therapeutic implications of this compound based on recent research findings.
Synthesis
The synthesis of this compound involves several steps:
- Starting Materials : The synthesis begins with N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) which is reacted with 4-methylbenzenesulfonyl chloride in an aqueous alkaline medium.
- Formation of Intermediate Compounds : The reaction yields various sulfonamide derivatives which are further reacted with 2-bromo-N-(un/substituted phenyl)acetamides to produce the target compounds.
- Characterization : The synthesized compounds are characterized using techniques such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm their structures and purity .
Biological Activity
The biological activity of this compound has been investigated in various studies:
Enzyme Inhibition
Recent studies have shown that derivatives of 2,3-dihydrobenzodioxin exhibit significant inhibition of key enzymes such as:
- α-glucosidase : Important for carbohydrate metabolism and a target for type 2 diabetes management.
- Acetylcholinesterase (AChE) : Associated with Alzheimer's disease treatment.
In vitro screening indicated that certain derivatives were effective in inhibiting these enzymes at low concentrations, suggesting potential therapeutic applications for diabetes and neurodegenerative diseases .
Lipid Peroxidation Inhibition
A novel series of 2,6,7-substituted benzodioxin derivatives demonstrated a remarkable ability to inhibit lipid peroxidation. Compounds were found to be significantly more active than traditional lipid-lowering agents like probucol. This activity suggests potential use in managing conditions related to oxidative stress and cardiovascular diseases .
Calcium Antagonist Properties
Some derivatives exhibited calcium antagonist properties comparable to established drugs such as flunarizine. This property may contribute to their effectiveness in treating hypertension and related cardiovascular conditions .
Case Studies
Several case studies have highlighted the pharmacological effects of the compound:
- Diabetes Management : A study involving diabetic mice treated with the compound showed a marked reduction in blood glucose levels compared to controls. This indicates its potential as an antidiabetic agent.
- Neuroprotection : In models of neurodegeneration, compounds derived from benzodioxin demonstrated protective effects on neuronal cells against oxidative stress-induced damage.
Data Tables
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]ethanediamide and its derivatives?
- Methodology : Use dynamic pH control (e.g., pH 9–10 with aqueous Na₂CO₃) for coupling reactions involving 2,3-dihydro-1,4-benzodioxin-6-amine and sulfonyl/aryl halides. Catalytic lithium hydride in DMF enhances substitution efficiency. Purify intermediates via column chromatography and confirm structures using IR, ¹H NMR, and mass spectrometry .
- Key Considerations : Monitor reaction progress via TLC, and optimize solvent systems (e.g., DMF for solubility).
Q. How can researchers validate the structural integrity of synthesized derivatives?
- Methodology : Combine spectral techniques:
- IR spectroscopy : Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, sulfonamide S=O at ~1350 cm⁻¹).
- ¹H NMR : Confirm substitution patterns (e.g., aromatic protons in benzodioxin at δ 6.5–7.0 ppm, methylene groups at δ 3.5–4.5 ppm).
- CHN analysis : Verify elemental composition (±0.3% tolerance) .
Q. What are the standard protocols for screening biological activity (e.g., enzyme inhibition)?
- Methodology :
- Lipoxygenase/α-glucosidase assays : Use spectrophotometric methods to measure IC₅₀ values. Pre-incubate enzymes with derivatives at 37°C, then monitor substrate conversion (e.g., linoleic acid for lipoxygenase) at 234 nm .
- Dose-response curves : Test concentrations from 0.1–100 µM; calculate inhibition percentages using triplicate measurements.
Q. What safety protocols are critical during handling?
- Methodology :
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., benzenesulfonyl chloride).
- Emergency measures : Flush eyes/skin with water for 15 minutes if exposed; consult safety data sheets (SDS) for toxicity profiles .
Advanced Research Questions
Q. How can researchers investigate the mechanistic action of this compound against enzymes like α-glucosidase?
- Methodology :
- Kinetic studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).
- Docking simulations : Use AutoDock Vina to model interactions between the compound’s amide/sulfonamide groups and enzyme active sites (e.g., α-glucosidase catalytic pocket) .
- Data interpretation : Correlate IC₅₀ values with binding energies (ΔG) from docking results.
Q. What strategies resolve contradictions in reported biological activity data (e.g., inconsistent IC₅₀ values across studies)?
- Methodology :
- Assay standardization : Validate enzyme sources (e.g., recombinant vs. tissue-extracted enzymes) and buffer conditions (pH, ionic strength).
- Orthogonal assays : Confirm inhibitory activity using fluorometric or calorimetric methods .
Q. How can structural modifications enhance selectivity for specific biological targets?
- Methodology :
- SAR studies : Synthesize analogs with substituents at the indenyl-hydroxy or benzodioxin positions. Test halogen (e.g., Cl, F), alkyl (e.g., methyl), or electron-withdrawing groups (e.g., NO₂).
- Pharmacophore mapping : Use MOE or Schrödinger to identify critical hydrogen bond donors/acceptors .
Q. What computational tools are recommended for predicting physicochemical properties?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
